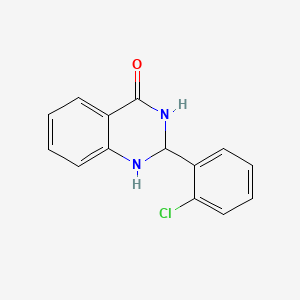2-(2-chlorophenyl)-2,3-dihydro-1H-quinazolin-4-one
CAS No.: 13324-80-6
Cat. No.: VC13269833
Molecular Formula: C14H11ClN2O
Molecular Weight: 258.70 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 13324-80-6 |
|---|---|
| Molecular Formula | C14H11ClN2O |
| Molecular Weight | 258.70 g/mol |
| IUPAC Name | 2-(2-chlorophenyl)-2,3-dihydro-1H-quinazolin-4-one |
| Standard InChI | InChI=1S/C14H11ClN2O/c15-11-7-3-1-5-9(11)13-16-12-8-4-2-6-10(12)14(18)17-13/h1-8,13,16H,(H,17,18) |
| Standard InChI Key | YTAHHRUYKJSTCG-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)C2NC3=CC=CC=C3C(=O)N2)Cl |
| Canonical SMILES | C1=CC=C(C(=C1)C2NC3=CC=CC=C3C(=O)N2)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
2-(2-Chlorophenyl)-2,3-dihydro-1H-quinazolin-4-one (CHClNO) features a quinazolin-4-one core substituted at position 2 with a 2-chlorophenyl group. The molecule adopts a planar conformation due to conjugation across the aromatic and pyrimidinone systems. Key structural attributes include:
-
Molecular formula: CHClNO
-
Molecular weight: 258.70 g/mol
-
IUPAC name: 2-(2-Chlorophenyl)-2,3-dihydro-1H-quinazolin-4-one
The chlorophenyl substituent enhances lipophilicity, influencing pharmacokinetic properties such as membrane permeability .
Spectral Characterization
Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy provide critical insights into its structure:
-
H NMR (300 MHz, CDCl): Aromatic protons resonate at δ 7.89–7.56 (m, 4H, Ar–H), while the NH proton appears as a broad singlet at δ 5.72. The dihydroquinazoline CH group shows signals at δ 4.30 (br s) .
-
C NMR: Carbonyl (C=O) at δ 161.87 ppm, aromatic carbons between δ 114–132 ppm, and the chlorophenyl Cl–C at δ 128.29 .
-
IR: Stretching vibrations at 1658 cm (C=O) and 3300 cm (N–H) .
Synthesis and Optimization
One-Pot Catalytic Synthesis
A scalable method employs anthranilamide and 2-chlorobenzaldehyde in ethanol using [Ce(L-Pro)](Oxa) as a recyclable heterogeneous catalyst :
Reaction conditions:
-
Catalyst loading: 5 mol%
-
Temperature: 50–55°C
-
Time: 4–4.5 hours
-
Yield: 89%
Mechanism:
-
Condensation of 2-chlorobenzaldehyde with anthranilamide forms an imine intermediate.
-
Intramolecular cyclization yields the dihydroquinazolinone core .
Comparative Methodologies
Alternative protocols utilize:
-
β-Cyclodextrin in aqueous media: 78% yield, eco-friendly but slower (8 hours) .
-
Molecular iodine catalysis: Requires stoichiometric amounts and higher temperatures (80°C) .
The cerium-based method outperforms others in efficiency and sustainability, with the catalyst reusable for five cycles without loss of activity .
Pharmacological Activity
Anti-Leishmanial Properties
2-(2-Chlorophenyl)-2,3-dihydro-1H-quinazolin-4-one derivatives demonstrate potent activity against Leishmania species:
| Compound | Target Protein | IC (µg/mL) | Binding Affinity (kcal/mol) |
|---|---|---|---|
| Analog 3b | Trypanothione Reductase | 0.05 | −9.2 |
| Analog 3a | Pyridoxal Kinase | 1.61 | −8.7 |
Mechanism: Inhibition of Trypanothione Reductase disrupts redox homeostasis in Leishmania parasites . Molecular dynamics simulations confirm stable ligand-protein interactions over 100 ns trajectories .
Physicochemical and Pharmacokinetic Properties
Solubility and Stability
-
Solubility: Poor in water (<0.1 mg/mL); soluble in DMSO and ethanol.
-
Stability: Stable at room temperature for 6 months; degrades above 200°C .
Lipophilicity and Drug-Likeness
-
LogP: 2.8 (calculated via XLogP3) indicates moderate lipophilicity.
-
Lipinski’s Rule Compliance: Molecular weight <500, H-bond donors ≤5, acceptors ≤10 .
Future Directions and Applications
-
Structure-Activity Relationship (SAR) Studies: Modifying the chlorophenyl group or introducing electron-withdrawing substituents may enhance potency.
-
Formulation Development: Nanoencapsulation to improve bioavailability for antiparasitic applications.
-
Toxicological Profiling: Acute and chronic toxicity studies in preclinical models.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume